N-Boc-L-Ala-NHOBn

Description

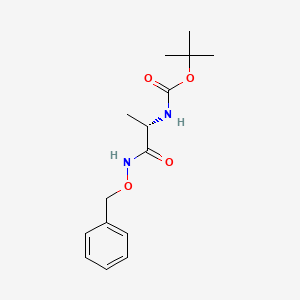

N-Boc-L-Ala-NHOBn is a protected amino acid derivative widely used in peptide synthesis. The compound features:

- N-Boc (tert-butoxycarbonyl) group: Protects the α-amine of L-alanine during solid-phase or solution-phase synthesis, preventing unwanted side reactions .

- NHOBn (benzyloxy amide) group: Stabilizes the amide bond and may serve as a temporary protecting group that can be removed via hydrogenolysis or acidic conditions. This dual-protection strategy enhances selectivity in multi-step syntheses, particularly for constructing complex peptides.

Properties

CAS No. |

79722-09-1 |

|---|---|

Molecular Formula |

C15H22N2O4 |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate |

InChI |

InChI=1S/C15H22N2O4/c1-11(16-14(19)21-15(2,3)4)13(18)17-20-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

InChI Key |

QVPVUFXPEGJBPT-NSHDSACASA-N |

SMILES |

CC(C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Isomeric SMILES |

C[C@@H](C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Boc-L-NptGly-OH (N-α-t-Butyloxycarbonyl-L-neopentylglycine)

Structural Differences :

- Side chain : Neopentylglycine (bulky, branched alkyl) vs. L-alanine (methyl group).

- Functional groups : Carboxylic acid (Boc-L-NptGly-OH) vs. benzyloxy amide (N-Boc-L-Ala-NHOBn).

H-β-(3-Benzothienyl)-D-Ala-OH

Structural Differences :

- Chirality: D-alanine (non-natural enantiomer) vs. L-alanine in this compound.

- Side chain : Benzothienyl (aromatic heterocycle) vs. NHOBn (benzyloxy amide).

Reactivity :

- The benzothienyl group may participate in π-π interactions, influencing peptide folding.

- NHOBn’s benzyloxy group offers steric protection but lacks aromatic reactivity.

Boc-Ala-OH (N-Boc-L-alanine)

Structural Differences :

- Lacks the NHOBn group, featuring only a Boc-protected amine and free carboxylic acid.

N-Boc-L-alaninol

Structural Differences :

- Reduced carboxylic acid to a primary alcohol (-CH₂OH) vs. amide (NHOBn).

Key Research Findings and Trends

- Steric Effects : Bulky groups (e.g., Boc-L-NptGly-OH’s neopentyl) reduce coupling efficiency but enhance peptide stability .

- Deprotection Strategies: NHOBn’s hydrogenolysis requirement limits use in acid-sensitive contexts, whereas Boc groups are universally removable with TFA .

- Chiral Specificity: D-amino acids (e.g., H-β-(3-Benzothienyl)-D-Ala-OH) are critical for studying enzyme specificity but are synthetically challenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.